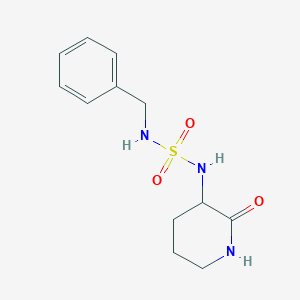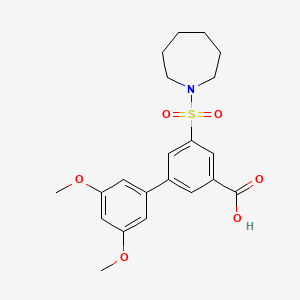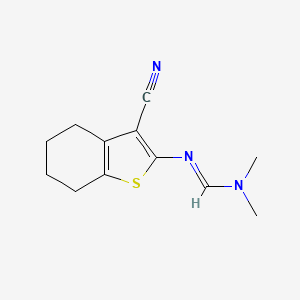![molecular formula C15H20N4O B5372701 3-({[1-(1H-imidazol-4-ylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5372701.png)
3-({[1-(1H-imidazol-4-ylmethyl)-3-piperidinyl]oxy}methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[1-(1H-imidazol-4-ylmethyl)-3-piperidinyl]oxy}methyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as MRS2500 and belongs to the pyridine family. It is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that plays a crucial role in various physiological processes.
Mécanisme D'action
The mechanism of action of 3-({[1-(1H-imidazol-4-ylmethyl)-3-piperidinyl]oxy}methyl)pyridine involves its selective antagonism of the P2Y1 receptor. This receptor is involved in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neurotransmitter release. By blocking the P2Y1 receptor, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. This compound has been shown to inhibit platelet aggregation and reduce thrombus formation, which could be beneficial in the treatment of cardiovascular diseases. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing neuronal damage and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-({[1-(1H-imidazol-4-ylmethyl)-3-piperidinyl]oxy}methyl)pyridine in lab experiments is its specificity for the P2Y1 receptor. This allows for precise modulation of this receptor without affecting other receptors or processes. However, one limitation of using this compound is its potential toxicity. It is important to carefully monitor the concentration and duration of exposure to avoid adverse effects.
Orientations Futures
There are several future directions for research on 3-({[1-(1H-imidazol-4-ylmethyl)-3-piperidinyl]oxy}methyl)pyridine. One potential application is in the treatment of stroke. By inhibiting platelet aggregation and reducing inflammation, this compound could potentially reduce the severity and duration of stroke. Additionally, this compound could be investigated for its potential use in the treatment of other cardiovascular diseases, such as atherosclerosis and hypertension. Finally, the neuroprotective effects of this compound could be further explored for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields. Its selective antagonism of the P2Y1 receptor and diverse biochemical and physiological effects make it a valuable tool for research. However, further studies are needed to fully understand its mechanisms of action and potential applications.
Méthodes De Synthèse
The synthesis of 3-({[1-(1H-imidazol-4-ylmethyl)-3-piperidinyl]oxy}methyl)pyridine involves several steps. The first step is the preparation of 1-(1H-imidazol-4-ylmethyl)-3-piperidinol. This is achieved by reacting 1-(4-chlorobutyl)-4,5-dihydro-1H-imidazole with piperidine in the presence of a base. The resulting product is then reacted with 2-(bromomethyl)pyridine to obtain this compound.
Applications De Recherche Scientifique
3-({[1-(1H-imidazol-4-ylmethyl)-3-piperidinyl]oxy}methyl)pyridine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-thrombotic, and neuroprotective effects. This compound has also been investigated for its potential use in the treatment of cardiovascular diseases, such as myocardial infarction and stroke.
Propriétés
IUPAC Name |
3-[[1-(1H-imidazol-5-ylmethyl)piperidin-3-yl]oxymethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-3-13(7-16-5-1)11-20-15-4-2-6-19(10-15)9-14-8-17-12-18-14/h1,3,5,7-8,12,15H,2,4,6,9-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPNWHRELBRASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CN2)OCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-1-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5372634.png)

![1-benzyl-5-[4-(1-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5372648.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)benzoyl]piperidine](/img/structure/B5372663.png)

![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]valine](/img/structure/B5372681.png)


![N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5372703.png)


![N-(4-isopropoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5372716.png)